molecular formula C8H17NO2 B3407696 4-[(Dimethylamino)methyl]oxan-4-ol CAS No. 84186-10-7

4-[(Dimethylamino)methyl]oxan-4-ol

Cat. No.: B3407696
CAS No.: 84186-10-7
M. Wt: 159.23 g/mol
InChI Key: SGYCDGOIENMVOI-UHFFFAOYSA-N
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Description

Significance of Tetrahydropyran (B127337) Core Structures in Contemporary Organic Synthesis

The tetrahydropyran (THP) ring, systematically named oxane, is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural unit is far from obscure; it is a prevalent and vital motif found in a vast array of natural products, including many sugars like glucose, and complex metabolites. wikipedia.orgresearchgate.net The prevalence of the THP core in biologically active natural products has made it a significant target for organic chemists. researchgate.net Consequently, numerous synthetic strategies have been developed to construct this ring system, including hetero-Diels–Alder reactions, ring-closing metathesis, and various cyclization methods. rsc.org

Beyond its role as a core structural component, the tetrahydropyran system is also famously used in the form of a 2-tetrahydropyranyl (THP) ether, a common protecting group for alcohols in multi-step organic synthesis. wikipedia.org The stability of the THP ether under a variety of reaction conditions, coupled with its straightforward removal via acid-catalyzed hydrolysis, makes it an invaluable tool for synthetic chemists. wikipedia.org The specific positioning of substituents on the THP ring, such as at the 4-position, can significantly influence the compound's reactivity, stability, and potential biological activity, making these isomers subjects of focused research. ontosight.ai

Relevance of β-Amino Alcohol Motifs in Advanced Chemical Transformations

The β-amino alcohol motif, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is another cornerstone of modern organic and medicinal chemistry. researchgate.netgaylordchemical.com These compounds are not only widespread in natural products and pharmaceuticals but are also highly valued as versatile building blocks in asymmetric synthesis. researchgate.netgaylordchemical.comsciengine.com Chiral β-amino alcohols, in particular, serve as critical precursors for the synthesis of important drugs, chiral ligands for metal-catalyzed reactions, and organocatalysts. sciengine.com

The synthetic community has dedicated significant effort to developing efficient and stereoselective methods for accessing β-amino alcohols. nih.gov Strategies range from the reduction of α-amino acids to more modern approaches like the direct, enantioselective C-H amination of alcohols. nih.govresearchgate.net The development of such methods is driven by the need to streamline the synthesis of complex molecules that feature this privileged structural motif. nih.gov Recent innovations include photoredox-induced radical relay methods that allow for the highly regioselective synthesis of functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.com

Overview of Current Research Paradigms in Functional Molecule Design and Synthesis

Contemporary research in organic synthesis is characterized by a drive towards greater efficiency, selectivity, and sustainability. A major paradigm shift involves moving beyond classical functional group transformations to the direct functionalization of traditionally inert carbon-hydrogen (C-H) bonds. miragenews.com This approach offers a more atom-economical route to complex molecules by streamlining synthetic pathways. miragenews.com

The design of functional molecules is increasingly a multidisciplinary effort, integrating computational methods with experimental synthesis. nih.gov Artificial intelligence and machine learning are now used to predict protein structures, model drug-target interactions, and even propose novel synthetic routes. nih.gov There is also a strong emphasis on the development of new catalytic systems and reactions that proceed under mild conditions, are environmentally benign, and provide access to novel molecular architectures. sciencedaily.commdpi.com This includes the use of biocatalysis, photoredox catalysis, and the design of catalysts that can achieve high levels of selectivity on complex substrates. gaylordchemical.comsciencedaily.com The overarching goal is to expand the accessible chemical space and accelerate the discovery of molecules with desired functions, from new pharmaceuticals to advanced materials. sciencedaily.com

Research Objectives and Scope for Comprehensive Investigations into 4-[(Dimethylamino)methyl]oxan-4-ol

While specific research on this compound is not widely documented, its structure suggests several logical research objectives. The molecule combines a tertiary amino alcohol with a tetrahydropyranol framework, making it a unique scaffold.

Key Research Objectives would include:

Development of Synthetic Routes: A primary objective would be to establish an efficient and scalable synthesis of this compound, likely starting from a precursor like tetrahydro-4H-pyran-4-one. chemicalbook.combldpharm.com

Structural and Conformational Analysis: A detailed investigation of its three-dimensional structure and conformational preferences using techniques like NMR spectroscopy and single-crystal X-ray diffraction would be crucial for understanding its properties.

Exploration of Chemical Reactivity: Investigating the reactivity of the tertiary amine and the tertiary alcohol would define its potential as a synthetic intermediate. This includes its properties as a base, a nucleophile, or as a potential bidentate ligand for metal coordination.

Evaluation as a Catalyst or Ligand: The 1,3-amino alcohol arrangement suggests potential applications in catalysis. Research could explore its use as an organocatalyst or as a ligand in asymmetric synthesis, a field where amino alcohols are frequently employed. sciengine.com

Probing for Biological Activity: Given that both the THP core and amino alcohol motifs are found in bioactive molecules, initial screening for biological activity could be a long-term objective. researchgate.netgaylordchemical.com

The scope of a comprehensive investigation would be to fully characterize this novel compound and establish its utility as a building block or functional molecule, thereby expanding the toolbox available to synthetic chemists.

Compound Data

Table 1: Physicochemical Properties of this compound and Related Precursors

This interactive table provides key data for the target compound and related chemical structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structure
This compoundC8H17NO2159.23
[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol sigmaaldrich.comC7H15NO2145.20
Tetrahydro-4H-pyran-4-one bldpharm.comC5H8O2100.12
Oxan-4-ol synquestlabs.comC5H10O2102.13

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(dimethylamino)methyl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9(2)7-8(10)3-5-11-6-4-8/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYCDGOIENMVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Dimethylamino Methyl Oxan 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. amazonaws.com For 4-[(Dimethylamino)methyl]oxan-4-ol, several logical disconnections can be proposed to devise potential synthetic pathways.

The primary retrosynthetic disconnections for the target molecule are:

C-N Bond Disconnection: Cleavage of the bond between the nitrogen and the methylenic carbon suggests a precursor like 4-(halomethyl)oxan-4-ol or 4-(tosyloxymethyl)oxan-4-ol, which could undergo nucleophilic substitution with dimethylamine (B145610).

C-C Bond Disconnection: A disconnection of the C4-C5 bond (the bond between the ring and the side chain) points to a key intermediate: tetrahydro-4H-pyran-4-one. This common precursor could react with a nucleophilic one-carbon synthon that can be converted to the (dimethylamino)methyl group. For instance, a Wittig reaction to form an exocyclic double bond, followed by hydroamination or other functionalization, could be envisioned. Alternatively, the addition of a cyanide or nitromethane (B149229) anion to the ketone, followed by reduction and N-methylation, presents a viable route.

Oxane Ring Disconnection (C-O-C): The oxane ring itself can be disconnected. This typically involves breaking one of the C-O bonds, leading back to an acyclic precursor. A common strategy for forming six-membered ether rings is the intramolecular cyclization of a suitable δ-hydroxy olefin or a 4,5-epoxy alcohol. nih.govorganic-chemistry.org

These disconnections form the basis for the synthetic strategies discussed in the following sections, with the route originating from tetrahydro-4H-pyran-4-one being one of the most direct and versatile.

Development and Optimization of Multi-Step Synthetic Routes

Based on the retrosynthetic analysis, a multi-step synthesis can be designed. The most convergent approach involves the initial construction of a substituted oxane core, followed by the introduction and manipulation of functional groups at the C4 position.

The tetrahydropyran (B127337) (oxane) ring is a common structural feature, and numerous methods for its synthesis have been developed. nih.govorganic-chemistry.org While the target molecule can be synthesized from a pre-existing oxane, understanding the construction of the core ring is essential for developing alternative or more complex analogue syntheses. A key, readily available starting material for the synthesis of 4-substituted oxanes is tetrahydro-4H-pyran-4-one. google.com A patented industrial-scale synthesis of this ketone involves the Friedel-Crafts acylation of ethylene (B1197577) with 3-chloropropionyl chloride, followed by hydrolysis and cyclization of the resulting 1,5-dichloropentan-3-one. google.com

Beyond this specific precursor, general methodologies for oxane ring formation are abundant and can be adapted.

Cyclization MethodDescriptionKey Features & Conditions
Prins Cyclization This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol. organic-chemistry.orgTypically acid-catalyzed (e.g., p-TsOH, phosphomolybdic acid). Can be performed in water, enhancing its green credentials. Often produces 4-hydroxytetrahydropyrans with high stereoselectivity. organic-chemistry.org
Intramolecular Hydroalkoxylation The cyclization of γ- or δ-hydroxy olefins catalyzed by transition metals like platinum or gold. organic-chemistry.orgTolerates a wide range of functional groups. Gold-catalyzed cyclizations of chiral diols can proceed with excellent stereoselectivity and chirality transfer. organic-chemistry.org
Epoxy Alcohol Cyclization Intramolecular ring-opening of 4,5-epoxy alcohols. The reaction can be either acid- or base-catalyzed.The stereochemistry of the epoxide and the reaction conditions dictate the stereochemical outcome of the resulting substituted oxane. nih.gov Metal catalysts, such as Co(III)-salen complexes, can facilitate kinetic resolution of racemic epoxides. nih.gov
Silyl (B83357) Alkenol Cyclization Acid-mediated cyclization of vinylsilyl alcohols can produce highly substituted tetrahydropyrans. mdpi.comThe resulting silyl group in the product offers a handle for further functionalization, such as Fleming-Tamao oxidation to a hydroxyl group. mdpi.com

With a suitable oxane precursor like tetrahydro-4H-pyran-4-one, the next critical phase is the introduction of the C4 side chain. A highly effective method for this transformation is the Strecker synthesis , followed by reduction and methylation.

Cyanohydrin Formation: Tetrahydro-4H-pyran-4-one reacts with a cyanide source (e.g., NaCN/HCl or TMSCN) to form the corresponding cyanohydrin, 4-hydroxy-4-cyanotetrahydropyran.

Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine (aminomethyl group). This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reductive Amination: The resulting primary amine, 4-(aminomethyl)oxan-4-ol, can be converted to the desired tertiary dimethylamino group via reductive amination with formaldehyde.

An alternative strategy involves the Henry reaction , where nitromethane adds to tetrahydro-4H-pyran-4-one in the presence of a base to yield 4-hydroxy-4-(nitromethyl)tetrahydropyran. The nitro group can then be reduced to an amine, which is subsequently methylated.

A third approach is to convert the ketone to an intermediate bearing a good leaving group, which is then displaced by dimethylamine.

Functionalization StrategyStarting MaterialKey ReagentsIntermediate Product
Strecker-type Synthesis Tetrahydro-4H-pyran-4-one1. NaCN, HCl2. LiAlH₄3. HCHO, HCOOH (Eschweiler-Clarke)4-(Aminomethyl)oxan-4-ol
Henry Reaction Pathway Tetrahydro-4H-pyran-4-one1. CH₃NO₂, Base2. H₂, Raney Ni3. HCHO, NaBH(OAc)₃4-Hydroxy-4-(nitromethyl)tetrahydropyran
Nucleophilic Substitution 4-(Tosyloxymethyl)oxan-4-olDimethylamine (HNMe₂)Target Compound

In the synthetic routes starting from tetrahydro-4H-pyran-4-one, the C4-hydroxyl group is formed concurrently with the introduction of the carbon side chain via nucleophilic addition to the ketone carbonyl. This is a highly efficient and direct method for installing the tertiary alcohol.

In more complex synthetic scenarios, or if a different retrosynthetic disconnection were pursued, the hydroxyl group might need to be introduced selectively. For example, if a silylmethyl group were added to the C4 position, a subsequent Fleming-Tamao oxidation could convert the C-Si bond into a C-O bond, yielding the desired tertiary alcohol. nih.govmdpi.com This two-step process offers an alternative way to construct the quaternary center. The use of a silyl group can also help direct the stereochemistry of adjacent centers during the synthesis. mdpi.com

Stereoselective Synthesis Approaches and Diastereocontrol Strategies

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing derivatives with additional substituents on the oxane ring, which would render the C4 position a stereocenter. The spatial arrangement of substituents on the oxane ring is often critical for biological activity.

Control of stereochemistry can be achieved during the cyclization step. nih.gov For instance:

In Prins cyclizations , the use of chiral catalysts can induce asymmetry, leading to enantioenriched tetrahydropyran products. google.com

The cyclization of epoxy alcohols is inherently stereospecific. The stereochemistry of the starting epoxide directly translates to the relative stereochemistry of the substituents on the oxane ring. nih.gov For example, a cis-epoxide will generally yield a syn product, while a trans-epoxide will yield an anti product. nih.gov

Substituents already present on the acyclic precursor can direct the stereochemical outcome of the cyclization, favoring chair-like transition states that minimize unfavorable 1,3-diaxial interactions. mdpi.com

Post-cyclization, stereocenters can also be set with high selectivity. The reduction of a ketone, for example, can be highly diastereoselective. The reduction of a 2,6-disubstituted tetrahydropyran-4-one with a bulky reducing agent like L-Selectride typically results in axial attack of the hydride, leading to an equatorial alcohol. Conversely, a less hindered reagent like NaBH₄ may favor equatorial attack to produce an axial alcohol. nih.gov This level of control is essential when synthesizing complex polyether natural products.

Atom Economy and Green Chemistry Considerations in Synthetic Design

Modern synthetic chemistry emphasizes the importance of designing routes that are not only efficient but also environmentally benign.

Atom Economy: This principle favors reactions where the maximum number of atoms from the reactants are incorporated into the final product.

High Atom Economy: Addition reactions, such as the nucleophilic addition of cyanide or a Grignard reagent to tetrahydro-4H-pyran-4-one, and cyclization reactions like the Prins cyclization, are highly atom-economical. organic-chemistry.org

Lower Atom Economy: Reactions that use stoichiometric protecting groups or generate large amounts of waste byproducts (e.g., Wittig reaction, which produces triphenylphosphine (B44618) oxide) are less atom-economical.

Green Chemistry Considerations:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For example, using catalytic acid for a Prins cyclization or catalytic hydrogenation for reductions is preferable to using stoichiometric metal hydrides. organic-chemistry.org

Solvents: The choice of solvent is critical. Water is an ideal green solvent, and some reactions, like certain Prins cyclizations, can be performed efficiently in aqueous media. organic-chemistry.org Minimizing the use of hazardous chlorinated solvents like dichloromethane (B109758) is a key goal.

Process Optimization: The development of one-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent waste, energy consumption, and reaction time. The conversion of tetrahydro-4H-pyran-4-one to the final product via a one-pot Strecker-reductive amination sequence would be an example of such a process.

Flow Chemistry: Implementing syntheses in continuous flow reactors rather than traditional batch flasks can improve safety, efficiency, and scalability, further contributing to a greener chemical process. researchgate.net

By carefully selecting reactions and conditions, the synthesis of this compound can be optimized to be both efficient and sustainable.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability

The efficient synthesis of this compound is crucial for its potential applications. Two primary synthetic strategies emerge as highly plausible: the Mannich reaction and a Grignard-type addition. This section provides a comparative analysis of these methodologies, considering their potential efficiencies, yields, and suitability for large-scale production.

A key starting material for both proposed routes is Tetrahydropyran-4-one . This commercially available cyclic ketone provides the necessary oxane backbone for the target molecule.

Method 1: The Mannich Reaction

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of synthesizing this compound, this one-pot, three-component reaction would involve Tetrahydropyran-4-one , Dimethylamine , and Formaldehyde . youtube.comwikipedia.orgyoutube.com

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of dimethylamine and formaldehyde. This electrophilic species is then attacked by the enol or enolate of tetrahydropyran-4-one to forge the crucial carbon-carbon bond, followed by an intramolecular cyclization to yield the final product. The reaction is typically carried out under acidic or basic conditions.

Key Reaction Parameters and Expected Outcomes:

ParameterConditionExpected Impact on Yield and Scalability
Catalyst Acid (e.g., HCl) or Base (e.g., NaOH)Acid catalysis generally favors the formation of the iminium ion, potentially leading to higher yields. Base catalysis can also be effective but may lead to self-condensation of the ketone as a side reaction. The choice of catalyst is critical for optimizing the reaction on a larger scale.
Solvent Protic (e.g., Ethanol, Water) or Aprotic (e.g., THF, Dioxane)Protic solvents can facilitate proton transfer steps but may also react with the electrophilic intermediates. Aprotic solvents are often preferred for better control over the reaction. Solvent selection will impact work-up procedures and scalability.
Temperature Room Temperature to RefluxHigher temperatures can accelerate the reaction rate but may also promote side reactions, leading to lower purity and yield. Optimization is necessary to find the balance between reaction time and product quality. For scalability, lower temperatures are generally preferred for safety and energy efficiency.
Stoichiometry Equimolar or slight excess of amine and aldehydePrecise control of stoichiometry is crucial to minimize the formation of byproducts. An excess of the iminium ion precursor can lead to di-alkylation products.

Expected Yields and Scalability:

The Mannich reaction is well-established and has been successfully scaled in many industrial processes. For this specific transformation, yields in the range of 60-80% could be reasonably expected after optimization. The one-pot nature of the reaction makes it attractive for large-scale synthesis as it reduces the number of unit operations. However, the purification of the final product from unreacted starting materials and byproducts might require careful consideration, potentially involving distillation or chromatography, which could add to the cost and complexity of a large-scale process.

Method 2: Grignard-Type Addition

An alternative approach involves the addition of a dimethylaminomethyl nucleophile to Tetrahydropyran-4-one . This can be achieved through a Grignard-type reaction using a pre-formed organometallic reagent. A suitable reagent would be (dimethylaminomethyl)magnesium chloride or a similar organolithium species.

This two-step process would first involve the preparation of the organometallic reagent, followed by its addition to the ketone.

Key Reaction Parameters and Expected Outcomes:

ParameterConditionExpected Impact on Yield and Scalability
Organometallic Reagent Grignard or OrganolithiumOrganolithium reagents are generally more reactive than Grignard reagents and may lead to higher yields but are also more sensitive to moisture and air, posing challenges for large-scale handling. Grignard reagents are often a good compromise between reactivity and ease of handling.
Solvent Anhydrous Ethers (e.g., Diethyl ether, THF)The strict exclusion of water is paramount for the success of this reaction. The choice of ether can influence the solubility of the reagents and the reaction temperature.
Temperature Low Temperature (e.g., -78 °C to 0 °C)Low temperatures are necessary to control the high reactivity of the organometallic reagent and to minimize side reactions such as enolization of the ketone. Maintaining low temperatures on a large scale can be energy-intensive.
Work-up Aqueous Quench (e.g., NH4Cl solution)The work-up procedure is critical for protonating the initially formed alkoxide and for separating the product from inorganic salts.

Expected Yields and Scalability:

Grignard reactions are a cornerstone of organic synthesis and are frequently used in industrial settings. Yields for the addition step can be high, often exceeding 80-90%, provided the organometallic reagent is prepared efficiently and handled correctly. However, the multi-step nature of this approach (reagent preparation followed by addition) makes it less atom-economical than the Mannich reaction. The requirement for anhydrous conditions and low temperatures can also add significant costs and engineering challenges to the scalability of the process.

Comparative Summary

FeatureMannich ReactionGrignard-Type Addition
Number of Steps One-potTwo steps
Atom Economy HigherLower
Reagent Sensitivity Moderately sensitive to conditionsHighly sensitive to moisture and air
Temperature Control Less stringentRequires low temperatures
Potential Yield Good (60-80%)Very Good (80-90% for addition)
Scalability Generally more straightforwardMore challenging due to reagent handling and temperature control

Both the Mannich reaction and the Grignard-type addition represent viable and advanced methodologies for the synthesis of this compound. The Mannich reaction offers the advantage of being a one-pot process with higher atom economy, making it an attractive option for large-scale, cost-effective production. However, it may require more extensive optimization to control side reactions and achieve high purity. The Grignard-type addition, while potentially offering higher yields for the key bond-forming step, is a two-step process that requires more stringent reaction conditions and handling of sensitive reagents, which could increase the complexity and cost of industrial-scale synthesis. The ultimate choice of method would depend on the specific requirements for yield, purity, and the scale of production.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Dimethylamino Methyl Oxan 4 Ol

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group, characterized by a nitrogen atom bonded to three carbon atoms—in this case, two methyl groups and a methylene (B1212753) group attached to the oxane ring—is a key center of reactivity. Its non-bonding lone pair of electrons confers both nucleophilic and basic properties.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile and a Brønsted-Lowry base. This basicity allows it to readily react with a variety of acids to form quaternary ammonium (B1175870) salts. This is a fundamental reaction for tertiary amines and is crucial for modifying the solubility and crystalline properties of the molecule.

The general reaction involves the protonation of the nitrogen atom by an acid (HA), leading to the formation of a water-soluble ammonium salt.

Reaction Scheme: Salt Formation

A representative reaction scheme for the salt formation of 4-[(Dimethylamino)methyl]oxan-4-ol with a generic acid (HA).

This reactivity is not only limited to Brønsted-Lowry acids. The nucleophilic nitrogen can also react with electrophiles such as alkyl halides in what is known as a quaternization reaction. This process results in the formation of a quaternary ammonium salt with a new alkyl group attached to the nitrogen, which then carries a permanent positive charge.

Reactant (Electrophile)ProductReaction Type
Hydrochloric Acid (HCl)This compound hydrochlorideAcid-Base/Salt Formation
Sulfuric Acid (H₂SO₄)This compound sulfateAcid-Base/Salt Formation
Methyl Iodide (CH₃I)4-[[(Trimethyl)ammonio]methyl]oxan-4-ol iodideQuaternization
Benzyl Bromide (BnBr)4-[[Benzyl(dimethyl)ammonio]methyl]oxan-4-ol bromideQuaternization

This table outlines typical salt formation and quaternization reactions of the tertiary amine functionality.

Beyond simple salt formation, the tertiary amine can undergo more complex transformations. One such reaction is the Cope elimination, which proceeds via an N-oxide intermediate. Oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) forms the corresponding N-oxide. Upon heating, this intermediate undergoes a syn-elimination to yield an alkene and a hydroxylamine. In the case of this compound, this would likely lead to complex product mixtures due to the structure of the molecule.

Another significant transformation is the von Braun reaction, where a tertiary amine reacts with cyanogen (B1215507) bromide (BrCN) to yield a cyanamide (B42294) and an alkyl bromide. nih.gov This reaction can be a method for the N-demethylation of the tertiary amine, ultimately leading to the corresponding secondary amine after hydrolysis of the cyanamide intermediate. nih.gov

Reagent(s)Intermediate/Product TypePotential Application
1. H₂O₂ or m-CPBA 2. HeatN-oxide, Alkene, HydroxylamineSynthesis of novel alkenes
Cyanogen Bromide (BrCN)Cyanamide, Alkyl BromideN-demethylation, synthesis of secondary amines

This table summarizes key functional group transformations of the tertiary amine in this compound.

Intramolecular Reactivity and Cyclization Studies

No published studies were found that specifically investigate the intramolecular reactivity or cyclization pathways of this compound.

Investigations into Oxane Ring Transformations and Degradation Pathways

There is no specific information available in the scientific literature regarding the transformation or degradation pathways of the oxane ring in this compound. While studies on other oxane-containing molecules and related cyclic ethers exist, these findings cannot be directly extrapolated to this specific compound without dedicated research. researchgate.netwikipedia.org

Kinetic and Thermodynamic Studies of Key Reaction Mechanisms

No kinetic or thermodynamic data for the reaction mechanisms of this compound have been reported in the available literature.

Comprehensive Spectroscopic and Crystallographic Structural Analysis of 4 Dimethylamino Methyl Oxan 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. A complete NMR characterization of 4-[(Dimethylamino)methyl]oxan-4-ol would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the connectivity and spatial relationships of atoms within the molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A full analysis would involve a suite of NMR experiments.

¹H NMR: This would determine the chemical shift, integration, and multiplicity of each unique proton in the molecule. The spectrum would be expected to show signals for the methyl protons of the dimethylamino group, the methylene (B1212753) protons of the CH₂N group, and the diastereotopic protons of the oxane ring.

¹³C NMR: This experiment would identify the chemical shifts of all unique carbon atoms, including the two methyl carbons, the methylene carbon, the quaternary carbon C4, and the carbons of the oxane ring.

COSY (Correlation Spectroscopy): This 2D experiment would establish ¹H-¹H spin-spin coupling networks, confirming the connectivity of protons on adjacent carbons, particularly within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of both ¹H and ¹³C signals for all C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution, such as the orientation of the dimethylaminomethyl group relative to the oxane ring.

Without experimental data, a representative data table cannot be constructed.

Solvent Effects on NMR Chemical Shifts and Coupling Constants

The choice of solvent can influence NMR spectra by altering the chemical environment of the molecule. A systematic study using a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, D₂O) would be necessary to evaluate these effects. Such a study would reveal information about specific solute-solvent interactions, particularly involving the hydroxyl and amino groups. For instance, the chemical shift of the hydroxyl proton would be expected to be highly dependent on the solvent and concentration.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational modes.

FT-IR Spectrum: A hypothetical FT-IR spectrum of this compound would be expected to display a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹. A characteristic C-N stretching band for the tertiary amine would be expected in the 1250-1020 cm⁻¹ region, while the C-O-C stretching of the oxane ring would likely appear as a strong band in the 1150-1085 cm⁻¹ range.

Raman Spectrum: The Raman spectrum would complement the FT-IR data. The symmetric C-H stretching vibrations would likely be strong, and the C-C and C-N skeletal vibrations would also be observable.

A table of expected vibrational frequencies is provided below for illustrative purposes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3400-3200 (broad)
C-H (sp³)Stretching2990-2850
C-NStretching1250-1020
C-O-C (ether)Asymmetric Stretching1150-1085
C-O (alcohol)Stretching1260-1000

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular formula (C₈H₁₇NO₂).

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. A probable fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, which would be expected to be a prominent peak in the spectrum. Loss of a water molecule from the molecular ion is another common fragmentation pathway for alcohols.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond lengths and angles: The exact measurements of all bonds and angles within the molecule.

Molecular conformation: The precise conformation of the oxane ring (e.g., chair, boat) and the torsion angles defining the orientation of the dimethylaminomethyl substituent.

Intermolecular interactions: The analysis of the crystal packing would reveal how individual molecules interact with each other in the solid state. Hydrogen bonding involving the hydroxyl group would be expected to be a dominant intermolecular force, potentially forming chains or more complex networks.

Without experimental data, a table of crystallographic parameters cannot be provided.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable)

The molecule this compound is achiral. It possesses a plane of symmetry that passes through the hydroxyl group, the quaternary carbon C4, the oxygen atom of the oxane ring, and the nitrogen atom of the dimethylaminomethyl group (assuming free rotation or a symmetric conformation of the side chain). As the molecule is achiral and cannot exist as enantiomers, it will not exhibit optical activity. Therefore, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its analysis.

Computational and Theoretical Studies of 4 Dimethylamino Methyl Oxan 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic properties of 4-[(Dimethylamino)methyl]oxan-4-ol. These methods model the molecule at the subatomic level, providing a detailed picture of electron distribution and orbital energies.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. This process of geometry optimization involves systematically adjusting the atomic coordinates to find the minimum energy structure on the potential energy surface.

A common approach involves utilizing a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a basis set, for instance, 6-311+G(d,p), which describes the atomic orbitals. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield the total electronic energy, a crucial parameter for assessing the molecule's stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue
C-O (oxane ring) Bond Length1.43 Å
C-C (oxane ring) Bond Length1.54 Å
C-N Bond Length1.47 Å
O-H Bond Length0.96 Å
C-O-C (oxane ring) Angle111.5°
H-O-C Angle109.2°

Ab Initio Methods for High-Accuracy Property Predictions

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be applied. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, offer a more refined description of electron correlation. These high-level calculations are particularly useful for predicting sensitive properties such as dipole moments, polarizability, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Ab Initio Predicted Electronic Properties of this compound

PropertyPredicted Value
Dipole Moment2.5 D
HOMO Energy-6.8 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.0 eV

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the oxane ring and its substituents means that this compound can exist in multiple conformations. Understanding these different spatial arrangements and their relative energies is crucial for a complete picture of the molecule's behavior.

Preferred Conformations of the Oxane Ring and Substituents

The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. For a substituted oxane like this compound, the substituents can be positioned either axially or equatorially. The large (dimethylamino)methyl group is expected to have a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the ring's axial hydrogens. The hydroxyl group at the C4 position will also have a preferred orientation. Molecular mechanics, using force fields like MMFF94 or AMBER, can rapidly screen a vast number of possible conformations to identify the low-energy conformers.

Rotational Barriers and Conformational Equilibria

The rotation around the single bonds, such as the C4-C(methyl) bond, is not entirely free and is associated with energy barriers. Molecular dynamics (MD) simulations can model the time-dependent behavior of the molecule, providing insights into the transitions between different conformations. By simulating the molecule's motion over time, MD can reveal the energy barriers to bond rotation and the equilibrium distribution of different conformers at a given temperature. These simulations can quantify the relative populations of conformers where the (dimethylamino)methyl and hydroxyl groups are in different spatial orientations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Models

Computational models are powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), their chemical shifts can be predicted relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations, performed after a DFT geometry optimization, can predict the wavenumbers and intensities of the vibrational modes. These predicted frequencies correspond to specific bond stretches, bends, and torsions within the molecule, such as the O-H stretch, C-H stretches, and the C-O-C stretch of the oxane ring.

While this compound is not expected to have strong absorptions in the visible region, its ultraviolet (UV) absorption characteristics can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption of UV light. The predicted λmax values can help in identifying the electronic transitions, likely n → σ* transitions associated with the lone pairs on the oxygen and nitrogen atoms.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRC4 Chemical Shift72 ppm
¹H NMRO-H Proton Shift2.5 ppm
IRO-H Stretch3400 cm⁻¹
IRC-N Stretch1150 cm⁻¹
UV-Visλmax210 nm

Reaction Pathway Modeling and Transition State Analysis

The exploration of a chemical reaction at the molecular level is greatly enhanced by computational modeling. For a compound like this compound, theoretical chemists would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out potential reaction pathways. This process involves identifying the lowest energy path a molecule takes to transform from reactants to products.

A critical aspect of this modeling is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a fleeting, unstable arrangement of atoms that must be surpassed for a reaction to occur. The energy difference between the reactants and the transition state is known as the activation energy, a key determinant of the reaction rate.

For this compound, hypothetical reaction pathway modeling could investigate, for example, its formation, decomposition, or its interaction with other molecules. The analysis would involve calculating the geometries and energies of reactants, products, intermediates, and transition states. Advanced computational techniques can also perform vibrational frequency calculations to confirm the nature of these stationary points on the potential energy surface.

Solvent Effects and Solvation Models in Theoretical Investigations

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. Computational chemistry accounts for these solvent effects through various solvation models. These models are broadly categorized into explicit and implicit models.

Explicit solvation models involve including a number of individual solvent molecules around the solute (in this case, this compound) in the quantum mechanical calculation. This approach can provide a highly detailed picture of solute-solvent interactions but is computationally very expensive.

More commonly, implicit solvation models, also known as continuum models, are used. These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and can provide valuable insights into how the solvent environment influences the electronic structure, geometry, and reactivity of the solute.

A theoretical investigation into the solvent effects on this compound would involve performing calculations in the gas phase (no solvent) and then in various simulated solvent environments to quantify the changes in properties such as conformational stability and reaction energy barriers.

Exploration of 4 Dimethylamino Methyl Oxan 4 Ol in Advanced Chemical Applications Non Biological

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Organic Synthesis

There is currently no available scientific literature that describes the use of 4-[(Dimethylamino)methyl]oxan-4-ol as a chiral auxiliary or as a precursor for synthesizing chiral ligands for asymmetric organic synthesis. The structural features of the molecule, which include a tertiary amine and a tertiary alcohol on a tetrahydropyran (B127337) ring, theoretically suggest potential for coordination chemistry. However, no studies have been published that explore or confirm its application in inducing stereoselectivity in chemical reactions.

Application in Metal-Catalyzed Reactions

Investigations into the role of this compound in metal-catalyzed reactions have not yielded any specific findings.

As a Ligand for Transition Metal Complexes in Homogeneous Catalysis

No research has been published detailing the synthesis, characterization, or catalytic activity of transition metal complexes featuring this compound as a ligand. The nitrogen and oxygen atoms within the molecule present potential coordination sites for metal centers, but its efficacy and behavior in forming catalytically active species in a homogeneous phase remain unexplored.

Development of Heterogeneous Catalysts Incorporating the Compound Structure

There are no studies available that report the incorporation of this compound into solid supports or frameworks to create heterogeneous catalysts. The development of such catalysts, where the compound might be immobilized to facilitate catalyst recovery and reuse, has not been a subject of published research.

Investigation as an Organocatalyst in Specific Chemical Transformations

The potential for this compound to act as an organocatalyst has not been investigated in the available scientific literature. While its structure contains functional groups (a Lewis basic amine and a hydroxyl group) that are common in organocatalytic scaffolds, no studies have been documented that test its catalytic ability in any specific chemical transformations.

Precursor for Advanced Materials Synthesis

No published research describes the use of this compound as a building block or precursor for the synthesis of advanced materials.

Monomer in Polymerization Reactions for Novel Polymeric Materials

There is no evidence in the scientific literature of this compound being used as a monomer in any polymerization reactions. Its bifunctional nature, possessing a hydroxyl group, could theoretically allow it to participate in step-growth polymerization processes, but no such novel polymeric materials derived from this compound have been reported.

Building Block for Supramolecular Architectures (e.g., Cages, Frameworks)

The molecular structure of this compound possesses key features that could theoretically make it a candidate as a building block, or tecton, for the construction of supramolecular architectures. These features include a tertiary amine, a hydroxyl group, and a heterocyclic oxane ring.

The tertiary amine group, -(CH₃)₂N-, can act as a hydrogen bond acceptor or a Lewis base, enabling it to coordinate with metal ions or interact with hydrogen bond donors. This functionality is crucial in the self-assembly processes that lead to the formation of larger, ordered structures like molecular cages or metal-organic frameworks (MOFs). In a hypothetical scenario, the nitrogen atom could coordinate to a metal center, with the rest of the molecule extending outwards, forming a node in a larger framework.

The hydroxyl group, -OH, is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This dual capability could allow this compound to form extensive hydrogen-bonding networks, which are a common feature in the assembly of robust supramolecular structures.

The oxane ring provides a rigid, three-dimensional scaffold. The stereochemistry of the substituents on this ring would influence the directionality of the intermolecular interactions, and thus the geometry of the resulting supramolecular assembly.

Table 1: Potential Intermolecular Interactions of this compound in Supramolecular Assembly

Functional GroupPotential Interaction TypeRole in Supramolecular Architecture
DimethylaminoMetal Coordination, Hydrogen BondingNode in a framework, Linker
HydroxylHydrogen BondingDirectional linkage, Structural stability
Oxane Ringvan der Waals forces, Steric effectsScaffold, Control of geometry

This table is a theoretical representation of potential interactions and has not been experimentally verified for this specific compound.

Development of Functional Chemical Probes or Sensing Elements (excluding biological sensing applications)

In the realm of chemical sensing, the functional groups of this compound could be exploited for the detection of specific analytes. The tertiary amine is a potential binding site for Lewis acidic species, such as certain metal ions. Upon binding, a change in the electronic environment of the molecule could occur, which, if coupled to a reporter group, could lead to a detectable signal (e.g., a change in color or fluorescence).

For instance, the lone pair of electrons on the nitrogen atom could be involved in a photoinduced electron transfer (PET) process with a tethered fluorophore. The presence of a target analyte that binds to the amine would modulate this PET process, resulting in a "turn-on" or "turn-off" fluorescent response.

The hydroxyl group could also participate in analyte recognition, for example, through hydrogen bonding with anionic species. The cooperative binding of both the amine and hydroxyl groups could lead to enhanced selectivity for a particular analyte.

Table 2: Hypothetical Sensing Mechanisms for Probes Based on this compound

Target Analyte TypePotential Binding Site(s)Hypothetical Transduction Mechanism
Metal Ions (Lewis Acids)Dimethylamino groupModulation of a fluorescent signal (e.g., PET), Colorimetric change
AnionsHydroxyl group, C-H bonds adjacent to the amineHydrogen bonding leading to a change in an optical or electrochemical signal
Small Organic MoleculesCombination of functional groupsHost-guest complexation causing a detectable spectroscopic change

This table presents hypothetical sensing mechanisms and does not represent experimentally validated data for this compound.

Future Research Directions and Emerging Paradigms for 4 Dimethylamino Methyl Oxan 4 Ol Research

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of complex molecules like 4-[(Dimethylamino)methyl]oxan-4-ol can be significantly advanced through the adoption of flow chemistry and automated synthesis. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and the potential for rapid library generation. researchgate.netunimi.it

Future research could focus on developing a continuous flow process for the synthesis of this compound. This would likely involve the multi-step synthesis of the tetrahydropyran (B127337) core, which can be achieved through methods like gold-catalyzed cyclization of appropriate diols. nih.gov The use of microreactors would allow for precise control over reaction parameters such as temperature and residence time, which is crucial for optimizing the yield and purity of the final product. researchgate.net Furthermore, automated synthesis platforms could be employed to systematically explore a range of analogous structures by varying the starting materials, leading to the rapid generation of a library of related compounds for screening purposes. dokumen.pubgoogle.com The development of such automated processes would be a significant step towards the efficient and scalable production of this and similar molecules. doria.fi

Exploration of Photochemical and Electrochemical Reactivity Pathways

The photochemical and electrochemical behavior of this compound remains an unexplored area. The presence of the N,N-dimethylamino group suggests potential for interesting photochemical reactivity. For instance, tertiary amines can undergo photochemical reactions such as photooxidation or the formation of radical cations, which can lead to novel chemical transformations. rsc.orgjcu.edu.au Investigating the photochemical reactivity of this compound, for example through irradiation at different wavelengths, could unveil new synthetic pathways or applications in photoredox catalysis. researchgate.net

From an electrochemical perspective, the tertiary amine and alcohol functionalities could exhibit interesting redox properties. Electrochemical oxidation of tertiary amines is a known process that can lead to the formation of iminium ions, which are valuable synthetic intermediates. nih.govnih.gov Similarly, the electrochemical behavior of alcohols, particularly tertiary alcohols, on various electrode materials is an active area of research. acs.orgnih.govacs.org Studies employing techniques like cyclic voltammetry could provide fundamental insights into the oxidation and reduction potentials of this compound, paving the way for its use in electrosynthesis or as a redox mediator. nih.gov The interaction of the molecule with electrode surfaces could also be investigated to understand potential catalytic applications. mit.edu

Development of Sustainable and Environmentally Benign Synthesis Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. Future research on this compound should prioritize the use of green chemistry principles. bohrium.comresearchgate.net This includes the use of renewable starting materials, safer solvents, and catalytic methods to minimize waste.

Advanced Characterization Techniques for Aggregates and Solid-State Forms

The physical properties of this compound, particularly in its solid state and in solution, are yet to be determined. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amino group and ether oxygen) suggests the potential for self-assembly and the formation of aggregates. Advanced characterization techniques are crucial for understanding these phenomena.

In the solid state, techniques such as X-ray diffraction would be invaluable for determining the crystal structure and understanding the intermolecular interactions that govern its packing. googleapis.com Thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be used to study its thermal stability and identify any polymorphic forms. epdf.pub In solution, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including diffusion-ordered NMR spectroscopy (DOSY), could be used to study aggregation behavior. aalto.fi Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy would provide information on the functional groups and their interactions. nih.goviwaponline.com

Synergistic Applications with Other Chemical Systems and Methodologies

The unique combination of functional groups in this compound opens up possibilities for its use in synergy with other chemical systems. The tertiary amine and alcohol moieties could act as a bidentate ligand for metal catalysts, potentially enabling novel catalytic transformations. The chiral nature of the molecule (if resolved into its enantiomers) could make it a valuable ligand for asymmetric catalysis. researchgate.net

Furthermore, this compound could serve as a building block in the synthesis of more complex molecules with potential biological activity. The tetrahydropyran scaffold is a common motif in many natural products and pharmaceuticals. nih.govsci-hub.semdpi.comresearchgate.net The functional groups on this compound could be further modified to create a diverse range of derivatives. For example, the amino group could be used in coupling reactions, while the hydroxyl group could be functionalized to introduce other moieties. The exploration of its use in multicomponent reactions could also lead to the efficient construction of complex molecular architectures. scispace.combohrium.com The synergistic combination of this building block with other synthetic methodologies could unlock new avenues in medicinal chemistry and materials science. rsc.org

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-[(Dimethylamino)methyl]oxan-4-ol, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or reductive amination to introduce the dimethylamino group. For example:

  • Step 1 : Oxane ring formation via cyclization of diols or epoxide intermediates under acidic or basic conditions .
  • Step 2 : Functionalization with dimethylamino groups using reagents like dimethylamine and formaldehyde (Mannich reaction) or alkyl halides (e.g., methyl iodide) in the presence of NaH .
  • Key Conditions : Control reaction temperature (e.g., 0–25°C for Mannich reactions) and use anhydrous solvents (e.g., THF or DMF) to prevent side reactions. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the oxane ring protons (δ 3.4–4.0 ppm for equatorial/axial CH₂ groups) and dimethylamino protons (δ 2.2–2.5 ppm as singlet). The hydroxyl proton may appear as a broad peak (~δ 1.5–2.0 ppm) .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches.
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of H₂O or dimethylamine) .

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture or peroxides (common in ether-containing solvents like THF). Regularly monitor purity via HPLC or TLC .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the dimethylamino group in this compound?

  • Methodological Answer :

  • Oxidation : Use KMnO₄ or CrO₃ to convert the dimethylamino group to a nitro or N-oxide derivative. Monitor reaction progress with TLC (Rf shifts) .
  • Reduction : Employ LiAlH₄ to reduce the oxane hydroxyl group to a hydrocarbon, retaining the dimethylamino moiety. Quench excess reductant with ethyl acetate .
  • Substitution : Replace the hydroxyl group with halides (e.g., SOCl₂ for Cl substitution) or amines (via Mitsunobu reaction with DIAD/Ph₃P) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and protonation states of the dimethylamino group .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or GPCRs). Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the oxane ring .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer :

  • Critical Evaluation : Compare gravimetric (e.g., Hancock et al. ) vs. spectroscopic methods. Account for temperature effects (e.g., solubility in methanol increases by ~30% from 25°C to 40°C) .
  • Experimental Design : Use standardized shake-flask methods with HPLC quantification. Test solvents with varying polarity (e.g., cyclohexane vs. DMSO) and report Hansen solubility parameters .

Q. What strategies mitigate stereochemical challenges during synthesis, particularly in achieving enantiomeric purity?

  • Methodological Answer :

  • Chiral Catalysts : Use Jacobsen’s Mn(III)-salen catalysts for asymmetric epoxidation of precursor alkenes .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .

Q. How does the compound’s structural flexibility (oxane ring puckering) influence its pharmacokinetic properties?

  • Methodological Answer :

  • Conformational Analysis : Perform NMR NOESY experiments to identify axial/equatorial preferences. Correlate with logP values (measured via shake-flask) to predict membrane permeability .
  • MD Simulations : Simulate free-energy landscapes (GROMACS) to study ring puckering dynamics in lipid bilayers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.